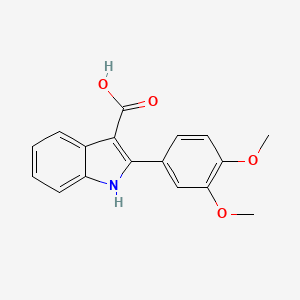

2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid

Description

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid is an indole derivative featuring a 3,4-dimethoxyphenyl substituent at the indole’s C2 position and a carboxylic acid group at C3.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)16-15(17(19)20)11-5-3-4-6-12(11)18-16/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATXOJDWXYZSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate indole-3-carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

Pharmacological Applications

Neuroprotective Effects

Research has shown that compounds with similar structural features may exhibit neuroprotective properties. For instance, derivatives of indole compounds have been studied for their ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro. Studies have assessed its ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential applications in preventing oxidative damage in cells .

Case Study: Alzheimer’s Disease

In one study, a series of indole derivatives were synthesized and evaluated for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in AD. Compounds structurally similar to 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid showed promising inhibition profiles, suggesting their potential as therapeutic agents for AD .

Biochemical Applications

Enzyme Inhibition

The compound has been utilized in various biochemical assays to study protein interactions and enzymatic activities. Its unique structure allows it to serve as both a substrate and an inhibitor in enzymatic reactions .

Applications in Metabolic Disorders

Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to new therapeutic strategies for treating metabolic disorders such as diabetes and obesity .

Proteomics Research

Labeling Agents

The compound is marketed as a specialty product for proteomics research. Its application as a labeling agent in mass spectrometry has been explored, enhancing the detection of proteins and peptides .

Key Uses in Protein Function Studies

Proteomics studies utilizing this compound can provide insights into protein functions and interactions, which are crucial for understanding cellular processes and disease mechanisms .

Data Table of Relevant Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Indole derivatives showed inhibition of AChE/BChE; potential for AD therapy. |

| Study 2 | Antioxidant Activity | Demonstrated significant scavenging of free radicals; reduced lipid peroxidation. |

| Study 3 | Enzyme Inhibition | Inhibition of metabolic enzymes leading to potential treatments for metabolic disorders. |

| Study 4 | Proteomics Application | Enhanced protein detection using the compound as a labeling agent. |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Methoxy groups enhance lipid solubility compared to hydroxyl groups (e.g., caffeic acid ).

- Bulky substituents (e.g., ethyl chain in ) reduce aqueous solubility but improve membrane permeability.

- Electron-withdrawing groups (e.g., Cl in ) increase acidity and alter electronic distribution.

Reactivity Profiles and Chemical Stability

- Methoxy Group Reactivity : Methoxy-substituted aromatic rings, as seen in the target compound, resist oxidation better than hydroxylated analogs (e.g., caffeic acid) . However, under alkaline conditions (e.g., KOtBu/tBuOH), β-O-4 bonds in lignin model compounds with 3,4-dimethoxyphenyl groups cleave readily, suggesting sensitivity to strong bases .

- Carboxylic Acid Functionality : The C3-carboxylic acid in indole derivatives facilitates salt formation, improving crystallinity and stability. This contrasts with ester or amide derivatives, which may hydrolyze under acidic/basic conditions .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole derivatives class, which are renowned for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Properties

Research indicates that 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, one study reported that the compound showed IC50 values ranging from 26 to 65 µM against four different cancer cell lines, suggesting a promising therapeutic potential .

Table 1: Anticancer Activity of 2-(3,4-Dimethoxyphenyl)-1H-indole-3-carboxylic Acid

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 30 |

| MCF-7 (Breast) | 40 |

| HeLa (Cervical) | 35 |

| HepG2 (Liver) | 50 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membrane integrity, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in inflammation and cancer progression.

- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

These interactions lead to modulation of various biological processes, ultimately contributing to its therapeutic effects.

Study on Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of indole-3-carboxylic acid and evaluated their anticancer properties. Among them, 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylic acid exhibited superior activity compared to other derivatives. The study highlighted its potential as a lead compound for further development in cancer therapy .

Investigation into Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of inflammation. Results indicated a significant reduction in inflammatory markers following treatment with the compound, supporting its potential use in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.